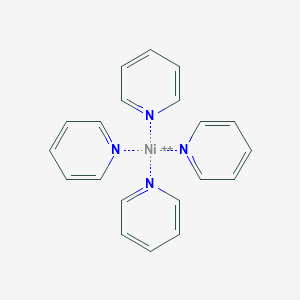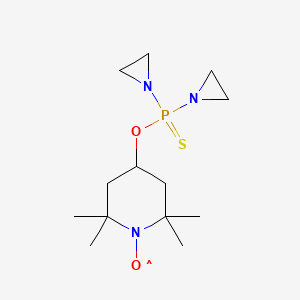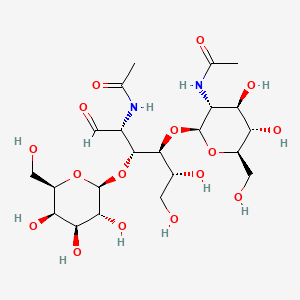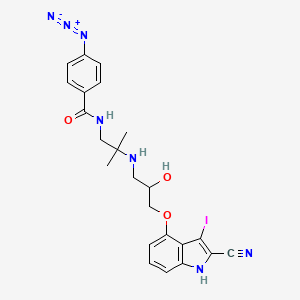
tetrakis(pyridine)nickel(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tetrakis(pyridine)nickel(2+) is a nickel coordination entity.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Complex Formation
Structural Characteristics : Tetrakis(pyridine)nickel(II) forms part of the molecular structure of various nickel complexes, exhibiting unique geometric arrangements such as a 'four-blade propeller' arrangement. These structures are influenced by the extended aromatic systems of pyridine-like ligands, as seen in the work of Miklovič, Krutošíková, and Baran (2004) where furan ring-fused pyridine was used as a ligand for nickel complexes (Miklovič, Krutošíková, & Baran, 2004).
Molecular Nickel Complexes : The molecular nickel complexes featuring tetrakis(pyridine)nickel(II) show notable properties like intramolecular hydrogen bonds and π-stacking interactions, which significantly influence their crystal packing, as observed in the studies by Zhang, Janiak, and Brombacher (2001) (Zhang, Janiak, & Brombacher, 2001).
Catalytic Properties : The tetrakis(pyridine)nickel(II) complexes exhibit powerful catalytic abilities. Isobe, Nakamura, and Kawaguchi (1977) demonstrated their use in selective cross-coupling reactions, highlighting the stability and dimeric structure preference of these complexes (Isobe, Nakamura, & Kawaguchi, 1977).
Crystal and Molecular Structure Analysis : The crystal and molecular structures of these complexes have been extensively studied, as seen in the work of Bose and Lynton (1973), who analyzed the structure of tetrakis(4-methylpyridine)nickel(II)perchlorate (Bose & Lynton, 1973).
Oxidative Properties : The oxidative properties of bimetallic coordination compounds involving tetrakis(pyridine)nickel(II) have been explored by Yan (2002), demonstrating their strong dehydrogenation ability under mild conditions (Yan, 2002).
Solution Electronic Absorption Spectra : The study of solution electronic absorption spectra of mixed ligand complexes containing tetrakis(pyridine)nickel(II) has provided insights into ligand field parameters and transition energies. Kurzak and Kolkowicz (1990) performed detailed analyses in this area (Kurzak & Kolkowicz, 1990).
Gas Sorption Properties : Nickel(II) complexes with tetrakis(pyridine) demonstrate significant gas sorption properties and high adsorptive selectivity for light hydrocarbons, as shown in the work of Li et al. (2014) (Li, Guo, Fu, Zhang, Huang, Zheng, & Tao, 2014).
Innovative Laboratory Experiments : The tetrakis(pyridine)bis(thiocyanato)nickel(II) has been used in laboratory experiments to illustrate phenomena like thermochromism, showcasing its educational applications in the study by Iyere (2000) (Iyere, 2000).
Electrolysis and Oligomerization : The role of tetrakis(pyridine)nickel(II) complexes in the electrolysis of nickel(II) chloride solutions and subsequent oligomerization of butadiene was demonstrated by Ohta, Ebina, and Yamazaki (1971) (Ohta, Ebina, & Yamazaki, 1971).
Eigenschaften
Produktname |
tetrakis(pyridine)nickel(II) |
|---|---|
Molekularformel |
C20H20N4Ni+2 |
Molekulargewicht |
375.1 g/mol |
IUPAC-Name |
nickel(2+);pyridine |
InChI |
InChI=1S/4C5H5N.Ni/c4*1-2-4-6-5-3-1;/h4*1-5H;/q;;;;+2 |
InChI-Schlüssel |
KEZWDLSPDOTRIB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.C1=CC=NC=C1.[Ni+2] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1S,3R,15S,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] benzoate](/img/structure/B1229034.png)




![2-[3-(3-Carbamimidoylphenyl)phenyl]-5-(pyridin-4-ylamino)pentanoic acid](/img/structure/B1229044.png)
![1-cyclohexyl-3-(12-oxo-7,8,9,10-tetrahydro-6H-azepino[2,1-b]quinazolin-2-yl)thiourea](/img/structure/B1229045.png)


![N-[1-(phenylmethyl)-4-piperidinyl]-2-(3-pyridinyl)-4-quinazolinamine](/img/structure/B1229048.png)
![(46S)-7,8,9,12,13,14,25,26,27,30,31,32,35,36,37,46-hexadecahydroxy-3,18,21,41,43-pentaoxanonacyclo[27.13.3.138,42.02,20.05,10.011,16.023,28.033,45.034,39]hexatetraconta-5,7,9,11,13,15,23,25,27,29(45),30,32,34(39),35,37-pentadecaene-4,17,22,40,44-pentone](/img/structure/B1229049.png)


